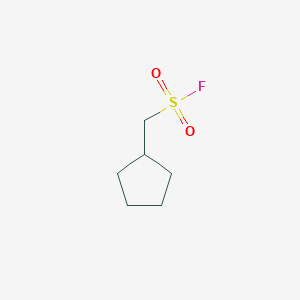
1-(4-Aminocyclohexyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Aminocyclohexyl)propan-1-one is an organic compound with the molecular formula C₉H₁₇NO. It is a cyclohexyl derivative featuring an amino group and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Aminocyclohexyl)propan-1-one can be synthesized through several methods. One common approach involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using similar conditions as described above. The use of continuous flow reactors and optimized catalysts can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Aminocyclohexyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions involving the amino group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines and amides.
Applications De Recherche Scientifique
1-(4-Aminocyclohexyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-(4-Aminocyclohexyl)propan-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been studied as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxides. By inhibiting sEH, the compound can modulate various physiological processes, including inflammation and pain .
Comparaison Avec Des Composés Similaires
1-(1-Aminocyclohexyl)propan-1-one: A structural isomer with similar properties.
1-(4-Aminopiperidin-1-yl)propan-1-one: Another related compound with a piperidine ring instead of a cyclohexyl ring.
Uniqueness: 1-(4-Aminocyclohexyl)propan-1-one is unique due to its specific cyclohexyl structure, which imparts distinct chemical and biological properties. Its ability to inhibit sEH with high specificity makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
1-(4-aminocyclohexyl)propan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-9(11)7-3-5-8(10)6-4-7/h7-8H,2-6,10H2,1H3 |
Clé InChI |
CIUFYJPIKSPRBF-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)
![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)
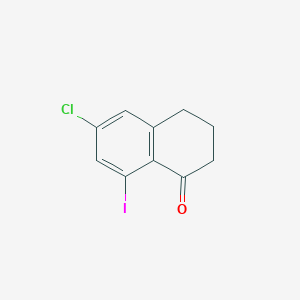
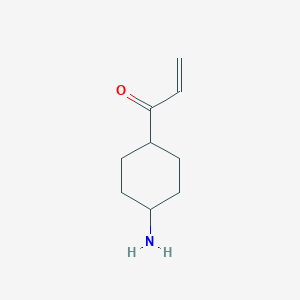
![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)

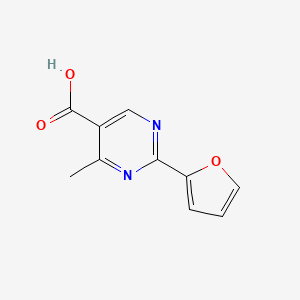
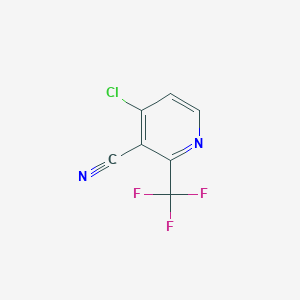
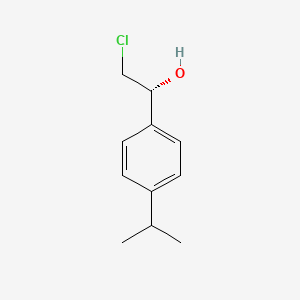
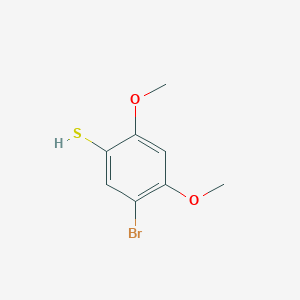

![4-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13155572.png)
![1-[(Benzyloxy)methyl]-4-bromo-1H-pyrazol-3-amine](/img/structure/B13155578.png)
